3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride
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Overview
Description
3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl It is a derivative of cyclobutanamine, where the cyclobutane ring is substituted with two fluorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 2,2-dimethylcyclobutan-1-amine. The fluorination can be achieved using reagents like PhIO/HF·py, which introduces the fluorine atoms into the cyclobutane ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroamines or alcohols.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclobutan-1-amine hydrochloride: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride: Similar structure but with a different ring size, affecting its reactivity and applications.
Uniqueness
3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and methyl groups on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H12ClF2N |
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Molecular Weight |
171.61 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)4(9)3-6(5,7)8;/h4H,3,9H2,1-2H3;1H |
InChI Key |
RMZSLGRNBNTWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1(F)F)N)C.Cl |
Origin of Product |
United States |
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